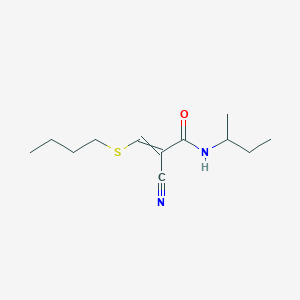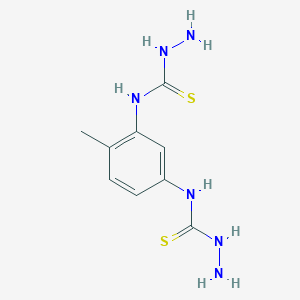![molecular formula C13H15Cl B14360586 [Chloro(cyclohexylidene)methyl]benzene CAS No. 90137-71-6](/img/structure/B14360586.png)
[Chloro(cyclohexylidene)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Chloro(cyclohexylidene)methyl]benzene: is an organic compound with the molecular formula C₁₃H₁₇Cl It is characterized by a benzene ring substituted with a chloro group and a cyclohexylidene methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Chloro(cyclohexylidene)methyl]benzene typically involves the reaction of benzyl chloride with cyclohexanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [Chloro(cyclohexylidene)methyl]benzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cyclohexylidene ketone or benzoic acid derivatives.
Reduction: Formation of cyclohexylidene methyl alcohol or cyclohexylidene methane.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: [Chloro(cyclohexylidene)methyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [Chloro(cyclohexylidene)methyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
Comparación Con Compuestos Similares
Cyclohexylbenzene: Similar structure but lacks the chloro group.
Chlorobenzene: Contains a chloro group but lacks the cyclohexylidene methyl group.
Cyclohexylidene methyl derivatives: Compounds with similar cyclohexylidene methyl groups but different substituents on the benzene ring.
Uniqueness: [Chloro(cyclohexylidene)methyl]benzene is unique due to the presence of both the chloro group and the cyclohexylidene methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry.
Propiedades
Número CAS |
90137-71-6 |
|---|---|
Fórmula molecular |
C13H15Cl |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
[chloro(cyclohexylidene)methyl]benzene |
InChI |
InChI=1S/C13H15Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
MKJIRTVNLGASFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C2=CC=CC=C2)Cl)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
plumbane](/img/structure/B14360510.png)
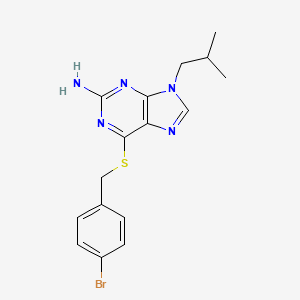
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
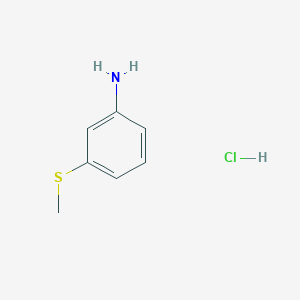
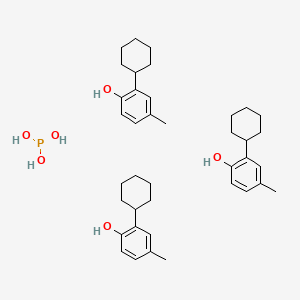
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
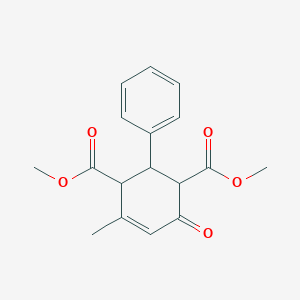

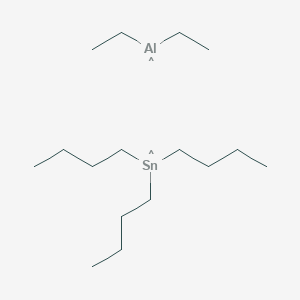
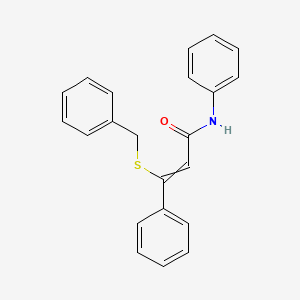
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
